molecular formula C16H9F3N2O3S B4180490 N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide

N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide

Cat. No. B4180490
M. Wt: 366.3 g/mol
InChI Key: SNKQVRCFLFDHKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide, also known as NTBC, is a chemical compound that has been widely used in scientific research for its unique properties. NTBC is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a crucial role in the biosynthesis of tyrosine and phenylalanine.

Mechanism of Action

N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide acts as a competitive inhibitor of HPPD, binding to the active site of the enzyme and preventing the conversion of 4-hydroxyphenylpyruvate to homogentisate. This inhibition leads to a decrease in the production of tyrosine and phenylalanine, which has several downstream effects on biological systems.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in biological systems. Inhibition of HPPD by this compound leads to a decrease in the production of tyrosine and phenylalanine, which can have several downstream effects on metabolism, neurotransmitter synthesis, and protein synthesis. This compound has also been shown to have antiproliferative effects in cancer cells, suggesting a potential therapeutic application.

Advantages and Limitations for Lab Experiments

N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide has several advantages for lab experiments, including its potent inhibitory effect on HPPD, its high purity, and its stability in solution. However, this compound also has several limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for research on N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide, including its potential therapeutic applications in cancer and other diseases, its role in neurotransmitter synthesis, and its effects on metabolism and protein synthesis. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in medicine and biotechnology.
Conclusion
This compound is a potent inhibitor of the enzyme HPPD and has several potential applications in scientific research and medicine. Its synthesis method has been optimized for high yields and purity, and its mechanism of action has been well-studied. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in medicine and biotechnology.

Scientific Research Applications

N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide has been widely used in scientific research for its potent inhibitory effect on HPPD. This enzyme is essential for the biosynthesis of tyrosine and phenylalanine, which are crucial amino acids for protein synthesis. Inhibition of HPPD by this compound leads to a decrease in the production of tyrosine and phenylalanine, which has several implications in biological systems.

properties

IUPAC Name

N-[4-nitro-2-(trifluoromethyl)phenyl]-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N2O3S/c17-16(18,19)12-7-9(21(23)24)5-6-13(12)20-15(22)11-8-25-14-4-2-1-3-10(11)14/h1-8H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKQVRCFLFDHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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